

# Application Notes and Protocols for BI-1347

## Stock Solution Preparation

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### Compound of Interest

Compound Name: BI-1347

Cat. No.: B15589228

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These application notes provide detailed protocols for the preparation, storage, and application of a **BI-1347** stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. **BI-1347** is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, making it a valuable tool for research in oncology and immunology.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Properties and Solubility

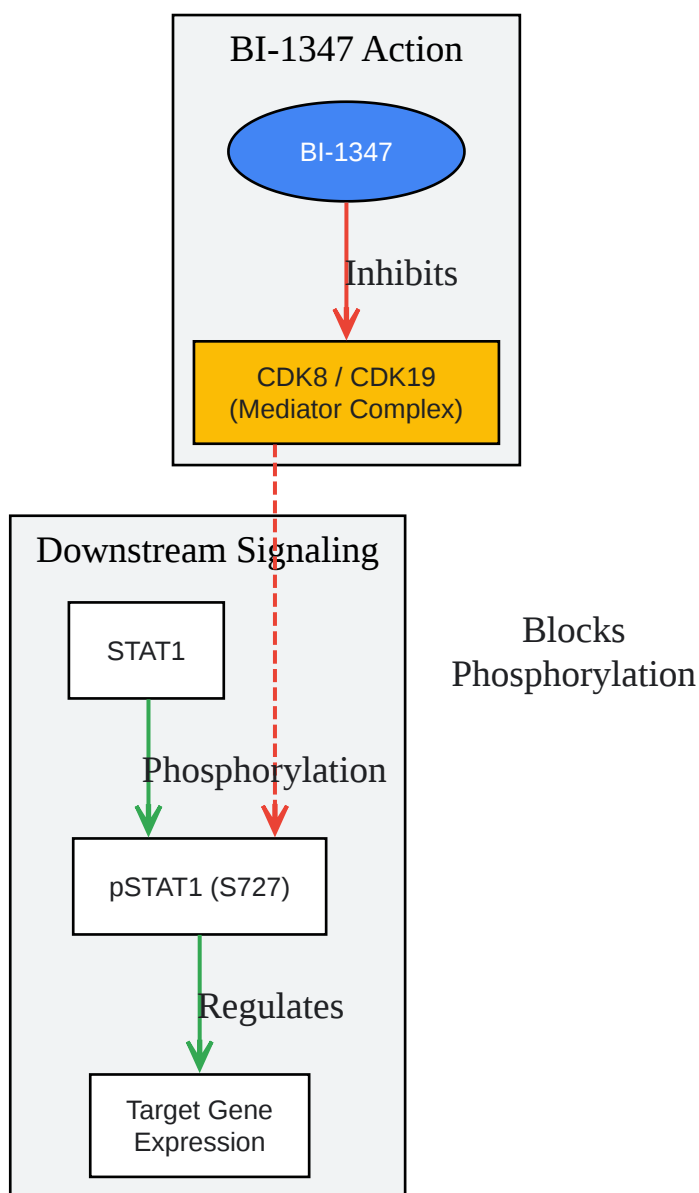
A comprehensive understanding of the physicochemical properties of **BI-1347** is essential for accurate stock solution preparation and experimental design.

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>20</sub> N <sub>4</sub> O	[1][4]
Molecular Weight	356.42 g/mol	[1]
CAS Number	2163056-91-3	[1][4]
Appearance	Solid	[4]
Solubility in DMSO	71 mg/mL (199.2 mM) to 125 mg/mL (350.71 mM)	[1][5][6]
Storage (Powder)	3 years at -20°C; 2 years at 4°C	[1]
Storage (in DMSO)	2 years at -80°C; 1 year at -20°C	[1][5]

Note: The solubility of **BI-1347** in DMSO can be enhanced with the use of sonication.[1][5] It is also noted that hygroscopic DMSO can negatively impact solubility, so the use of freshly opened DMSO is recommended.[5][6]

## Mechanism of Action and Signaling Pathway

**BI-1347** selectively inhibits CDK8 and CDK19, which are components of the Mediator complex.[2][3] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[2][3] One of the key downstream effects of CDK8/19 inhibition by **BI-1347** is the suppression of STAT1 phosphorylation at the S727 residue.[7][8] This modulation of the STAT1 pathway can enhance the activity of Natural Killer (NK) cells, promoting their tumor surveillance and cytotoxicity.[7][8]



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Caption: **BI-1347** inhibits CDK8/19, blocking STAT1 phosphorylation and altering gene expression.

## Experimental Protocols

### Preparation of a 10 mM **BI-1347** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **BI-1347** in DMSO.

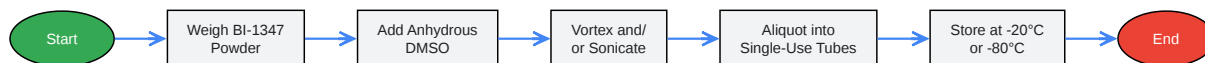
#### Materials:

- **BI-1347** powder
- Anhydrous/low-water content DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated pipettes

#### Procedure:

- Calculate the required mass of **BI-1347**:
  - To prepare 1 mL of a 10 mM stock solution, you will need:
    - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 356.42 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 3.56 \text{ mg}$
- Weigh **BI-1347**:
  - Carefully weigh out 3.56 mg of **BI-1347** powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
  - Add 1 mL of anhydrous DMSO to the tube containing the **BI-1347** powder.
- Dissolve the compound:
  - Vortex the solution vigorously for 1-2 minutes.
  - If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.<sup>[1][5]</sup> Visually inspect the solution to ensure it is clear and free of particulates.

- Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][5]



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Caption: Workflow for preparing **BI-1347** stock solution in DMSO.

## In Vitro Cell-Based Assay Protocol Example

This protocol provides a general guideline for treating cells with **BI-1347**. Specific cell lines and assay endpoints will require optimization.

Materials:

- Cells of interest (e.g., human NK92MI cells or mouse splenic NK cells)
- Complete cell culture medium
- **BI-1347** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates

Procedure:

- Cell Seeding:
  - Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

- Preparation of Working Solutions:
  - Prepare serial dilutions of the 10 mM **BI-1347** stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to treat NK92MI cells, a range of 0.1 nM to 10  $\mu$ M may be used.<sup>[1]</sup> For mouse splenic NK cells, a concentration of 150 nM has been shown to be effective.<sup>[1]</sup>
  - Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is typically below 0.5% to avoid solvent-induced cytotoxicity.
- Cell Treatment:
  - Remove the old medium from the cells and replace it with the medium containing the various concentrations of **BI-1347**.
  - Include a vehicle control (medium with the same final concentration of DMSO as the highest **BI-1347** concentration).
- Incubation:
  - Incubate the cells for the desired period (e.g., 24 to 44 hours).<sup>[1]</sup>
- Downstream Analysis:
  - Following incubation, perform the desired downstream analysis, such as assessing cell viability, protein phosphorylation (e.g., pSTAT1), or functional assays like measuring perforin and granzyme B production.<sup>[1]</sup>

## In Vivo Experimental Considerations

For in vivo studies, **BI-1347** has been administered via oral gavage.<sup>[1][5]</sup> A typical dosage used in mouse xenograft models is 10 mg/kg.<sup>[4]</sup> The formulation for in vivo use often involves a vehicle containing DMSO, PEG300, Tween-80, and saline.<sup>[1]</sup> It is crucial to consult specific in vivo protocols and animal welfare guidelines when designing such experiments.

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